Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate
Description
Properties
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[[2-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-6-4-3-5-8(9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEOJVYQKGSVMA-NXWDFKCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC=C1C(F)(F)F)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a hydrazine derivative with a suitable keto acid in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the hydrazono group to form a hydrazine derivative.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: this compound can be oxidized to form dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioic acid.
Reduction: The reduction product may be a hydrazine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's stability and reactivity, while the hydrazono functionality allows for specific binding to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally analogous to other β-diketone derivatives, such as:
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione: Features a cyclohexane-1,3-dione core instead of a pentanedioate ester. The cyclohexane ring introduces steric bulk, which may influence conformational flexibility and binding interactions. This compound demonstrated superior anti-COX-2 activity compared to its 4-fluorophenyl-substituted analog in molecular docking and dynamics studies .
2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione: Substitutes the trifluoromethyl group with a fluorine atom, reducing electron-withdrawing effects. This analog showed lower anti-COX-2 activity, highlighting the importance of the -CF₃ group in enhancing inhibitory potency .
Diethyl 3-[2-(substituted phenoxy)ethylamino]pentanedioate derivatives: These compounds, described in patent literature, replace the hydrazono group with ethylamino linkages and vary in ester groups (e.g., diethyl vs. dimethyl). Such modifications impact solubility and bioavailability .
Physicochemical and ADMET Properties
A summary of key properties based on available
Computational and Experimental Findings
- Anti-COX-2 Activity : The trifluoromethyl-substituted cyclohexane-1,3-dione derivative exhibited stronger binding to COX-2 in molecular docking (AutoDock4) and dynamics simulations compared to the 4-fluoro analog. This aligns with DFT studies showing enhanced electron-withdrawing effects from -CF₃, stabilizing enzyme-ligand interactions .
- Density Functional Theory (DFT) Insights : The Colle-Salvetti correlation-energy functional and hybrid exchange-correlation methods (e.g., B3LYP) have been applied to similar β-diketones, revealing that -CF₃ groups lower the HOMO-LUMO gap, increasing reactivity .
- Synthetic Routes: The target compound and its analogs are synthesized via diazotization and hydrazone formation reactions.
Biological Activity
Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate , with the CAS number 121582-46-5, is a chemical compound notable for its unique hydrazone structure and trifluoromethyl substituent. This compound belongs to a class of organic molecules that exhibit significant biological activity, potentially influencing various therapeutic areas.
- Molecular Formula : C14H13F3N2O5
- Molecular Weight : 346.26 g/mol
- Key Features : The trifluoromethyl group enhances lipophilicity and biological interactions, making this compound a candidate for medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. The presence of the trifluoromethyl group is critical in determining the compound's reactivity and interaction with biological systems.
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that hydrazone derivatives can exhibit antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains, demonstrating potential as antibacterial agents.
- Antidiabetic Effects : Some studies indicate that trifluoromethyl-substituted compounds may enhance insulin sensitivity or exhibit hypoglycemic effects, suggesting a role in diabetes management.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related hydrazone compounds on cancer cell lines, revealing promising results that warrant further investigation into their potential as anticancer agents.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Key Biological Activity |
|---|---|---|---|
| This compound | 121582-46-5 | C14H13F3N2O5 | Antimicrobial, potential anticancer |
| Dimethyl 3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}pentanedioate | Not available | C14H13F3N2O5 | Antimicrobial |
| Dimethyl malonate | 108-59-8 | C5H8O4 | Precursor in synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
